8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
8-(Cyclopropylmethyl)-8-azabicyclo[321]octane-3-carboxylic acid is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid can be achieved through several methods. One efficient method involves the use of gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method provides enantiomerically pure compounds with high efficiency and complete diastereoselectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, can be applied to scale up the synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique structure and reactivity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological activities, such as enzyme inhibition or receptor binding, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 8-oxabicyclo[3.2.1]octane
- 11-oxatricyclo[5.3.1.0]undecane
Uniqueness
8-(Cyclopropylmethyl)-8-azabicyclo[321]octane-3-carboxylic acid is unique due to its specific bicyclic structure and the presence of a cyclopropylmethyl group
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c14-12(15)9-5-10-3-4-11(6-9)13(10)7-8-1-2-8/h8-11H,1-7H2,(H,14,15) |
InChI Key |
YFLTZJBSEDXRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3CCC2CC(C3)C(=O)O |
Origin of Product |
United States |
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